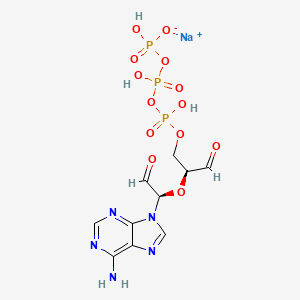

Adenosine 5'-triphosphate-2',3'-dialdehyde

Description

Structure

2D Structure

Properties

Molecular Formula |

C10H13N5NaO13P3 |

|---|---|

Molecular Weight |

527.15 g/mol |

IUPAC Name |

sodium;[[[(2S)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H14N5O13P3.Na/c11-9-8-10(13-4-12-9)15(5-14-8)7(2-17)26-6(1-16)3-25-30(21,22)28-31(23,24)27-29(18,19)20;/h1-2,4-7H,3H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/q;+1/p-1/t6-,7-;/m1./s1 |

InChI Key |

HNIAWAXYNDLLTR-ZJLYAJKPSA-M |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@@H](C=O)O[C@@H](COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])C=O)N.[Na+] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])C=O)N.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: oATP is typically synthesized by oxidizing ATP with sodium periodate (NaIO4) under acidic conditions. The reaction involves the cleavage of the vicinal diols in the ribose sugar, leading to the formation of the dialdehyde structure. The reaction is usually carried out in an aqueous solution at a controlled temperature to ensure the selective oxidation of ATP.

Industrial Production Methods: Industrial production of oATP involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as pH, temperature, and reaction time, to achieve high yields and purity. The process may also involve purification steps, such as chromatography, to remove any impurities and by-products.

Chemical Reactions Analysis

Covalent Modification of Enzymes

ATP-2',3'-dialdehyde reacts with nucleophilic residues (e.g., lysine, cysteine) in enzyme active sites, forming stable covalent adducts. This property underpins its role as an irreversible inhibitor for ATP-dependent enzymes:

-

Ca²⁺-ATPase Inhibition : ATP-2',3'-dialdehyde labels the catalytic adenosine-nucleotide-binding site of sarcoplasmic reticulum Ca²⁺-ATPase, blocking ATP hydrolysis and calcium transport .

-

Phosphorylase Kinase Inactivation : The compound covalently modifies lysine residues in phosphorylase kinase, disrupting its ability to phosphorylate glycogen phosphorylase .

-

Reverse Transcriptase Inhibition : The dialdehyde groups react with essential cysteine residues in avian myeloblastosis virus reverse transcriptase, impairing RNA-dependent DNA synthesis .

Formation of Schiff Bases and Adducts

The aldehyde groups participate in Schiff base formation with primary amines, enabling crosslinking and protein modification:

-

Protein Crosslinking : ATP-2',3'-dialdehyde forms intermolecular crosslinks with lysine residues in purinergic receptors, altering their ligand-binding properties .

-

Enzyme-Substrate Mimicry : The compound acts as a transition-state analog for kinases, forming stable Schiff base intermediates with catalytic lysine residues .

Redox Reactions and Stability

The aldehyde groups render ATP-2',3'-dialdehyde susceptible to redox reactions:

-

Oxidation : Aldehydes oxidize to carboxyl groups under physiological conditions, generating ATP-2',3'-dicarboxylic acid derivatives.

-

Reduction : Sodium borohydride reduces the aldehydes to primary alcohols, yielding ATP-2',3'-diol, which lacks inhibitory activity.

Hydration and Phosphorylation Mechanisms

In aqueous solutions, the aldehydes exist in equilibrium with their hydrated forms (geminal diols), influencing interactions with ATPases:

-

Hydrate Activation : The hydrated form mimics the tetrahedral intermediate in ATP hydrolysis, inducing ATPase activity in glycerokinase and hexokinase .

-

Phosphate Transfer : Enzymes like fructokinase phosphorylate the hydrated aldehyde, forming transient phosphate adducts that decompose nonenzymatically .

Comparative Reactivity with Analogous Compounds

ATP-2',3'-dialdehyde exhibits distinct reactivity compared to related nucleotides:

Key Research Findings

-

ATP-2',3'-dialdehyde’s inhibition of Ca²⁺-ATPase is time-dependent, with a second-order rate constant of .

-

The hydrated form of ATP-2',3'-dialdehyde shows a deuterium isotope effect of 1.22 in fructokinase, indicating rate-limiting breakdown of phosphorylated intermediates .

-

Comparative studies reveal 10-fold higher inhibitory potency against human hypoxanthine-guanine phosphoribosyltransferase than parasitic isoforms.

Scientific Research Applications

oATP has a wide range of applications in scientific research, including:

Chemistry: oATP is used as a chemical probe to study the interactions and functions of ATP-binding proteins and enzymes. It can also be used to investigate the mechanisms of ATP-dependent processes.

Biology: oATP is employed to study cellular processes that involve ATP, such as energy metabolism, signal transduction, and cell signaling pathways. It can also be used to investigate the effects of ATP depletion on cellular functions.

Medicine: oATP has potential therapeutic applications, such as in the treatment of mitochondrial dysfunction and oxidative stress-related diseases. It can also be used as a tool to study the role of ATP in various diseases.

Industry: oATP is used in biotechnological applications, such as the development of biosensors and bioanalytical assays. It can also be used in the production of biofuels and other bioproducts.

Mechanism of Action

The mechanism by which oATP exerts its effects involves its interaction with ATP-binding proteins and enzymes. oATP can bind to the ATP-binding sites of these proteins, inhibiting their activity and affecting cellular processes that depend on ATP. The molecular targets and pathways involved include ATP-dependent enzymes, ion channels, and transporters.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Pharmacokinetics of P2X7 Antagonists

| Property | OxATP | BBG | PPADS |

|---|---|---|---|

| IC50 (P2X7) | 10–50 µM | 1–10 nM | 1–5 µM |

| Administration Route | Intrathecal | Systemic | Intrathecal |

| Half-life | >24 hrs | 6–8 hrs | 12–24 hrs |

| Cytotoxicity | High | None | Moderate |

Sources:

Biological Activity

Adenosine 5'-triphosphate-2',3'-dialdehyde (ATP-2',3'-dialdehyde) is a modified form of ATP that exhibits significant biological activity, particularly in its interactions with various proteins and enzymes. This article reviews the current understanding of its biological effects, mechanisms of action, and potential applications in research and medicine.

Overview of this compound

ATP-2',3'-dialdehyde is synthesized through the oxidation of ATP, resulting in the formation of aldehyde groups at the 2' and 3' positions of the ribose sugar. This modification alters the molecule's reactivity and binding properties, making it a useful tool for studying ATP-binding sites on proteins.

Mechanisms of Biological Activity

- Affinity Labeling : ATP-2',3'-dialdehyde acts as an affinity label for various ATP-binding proteins. It has been shown to bind specifically to the ATP binding site of H+-ATPase from plant tonoplasts, leading to inactivation of enzymatic activity. The binding is competitive with respect to ATP, suggesting that it can effectively mimic ATP in certain contexts .

- Inhibition of Enzymatic Activity : Research indicates that ATP-2',3'-dialdehyde can inhibit the activity of several enzymes, including ATPases and kinases. For instance, it has been demonstrated to significantly reduce the activity of phosphorylase kinase by covalently modifying lysine residues at the active site .

- Regulatory Role in Cellular Processes : The compound has been implicated in modulating various cellular processes, including apoptosis and cell signaling pathways. Its interaction with purinergic receptors suggests a role in immune response regulation and cell death pathways .

Case Study 1: Inhibition of H+-ATPase

A study investigating the effects of ATP-2',3'-dialdehyde on H+-ATPase from mung bean seedlings found that:

- Inhibition Mechanism : The compound caused marked inactivation of both membrane-bound and soluble forms of ATPase.

- Reversibility : Inactivation was reversible but could be stabilized by reducing agents such as NaBH4.

- Kinetics : The inhibition followed pseudo-first-order kinetics with a value of approximately 4.1 mM .

Case Study 2: Purinergic Receptor Interaction

Another study explored the effects of ATP-2',3'-dialdehyde on purinergic receptors:

- P2X7 Receptor Antagonism : The compound was found to antagonize P2X7 receptors, which are involved in inflammatory responses.

- Cell Viability Assays : Using Alamar Blue assays, researchers observed that treatment with ATP-2',3'-dialdehyde led to reduced cell viability in specific cell lines, indicating its potential cytotoxic effects .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and purifying adenosine 5'-triphosphate-2',3'-dialdehyde to ensure structural integrity and reactivity?

- Methodological Answer : Synthesis involves periodate oxidation of ATP, which selectively oxidizes vicinal hydroxyl groups at the 2' and 3' ribose positions to aldehyde groups. Critical parameters include pH control (neutral to slightly acidic) and stoichiometric use of sodium periodate. Post-synthesis, purification via ion-exchange chromatography or HPLC is recommended to remove unreacted ATP and byproducts. Structural validation should include mass spectrometry and NMR to confirm aldehyde formation and absence of side reactions .

Q. How should researchers handle and store this compound to maintain stability during experiments?

- Methodological Answer : Store lyophilized oATP at ≤-20°C in airtight, desiccated containers to prevent hydrolysis. For working solutions, prepare fresh in cold, neutral buffers (e.g., PBS) and avoid prolonged exposure to light or reducing agents. Stability tests via UV-Vis spectroscopy (monitoring absorbance at 260 nm for nucleotide integrity) are advised .

Advanced Research Questions

Q. What mechanisms underlie the differential inhibitory effects of oATP on human versus parasitic enzymes in nucleotide metabolism?

- Methodological Answer : oATP acts as a competitive inhibitor by forming stable Schiff bases with lysine residues in enzyme active sites. To study species-specific effects, use kinetic assays (e.g., Michaelis-Menten plots with varying ATP/oATP ratios) and structural modeling (e.g., docking simulations comparing human and parasitic enzyme active sites). For example, oATP shows stronger inhibition of parasitic hypoxanthine-guanine phosphoribosyltransferase due to divergent active-site conformations .

Q. How can researchers resolve contradictions in neuroprotective outcomes when using oATP as a P2X7 receptor antagonist in spinal cord injury models?

- Methodological Answer : Discrepancies arise from administration routes (intrathecal vs. systemic) and dosing timelines. For example, intrathecal injection post-injury (e.g., 30-min delay) reduces apoptosis in rodent models, while systemic delivery may fail to cross the blood-brain barrier. Include controls for off-target effects (e.g., P2X7 knockout models) and validate receptor blockade via electrophysiology (e.g., patch-clamp inhibition of BzATP-induced currents) .

Q. Why does oATP exhibit substrate-specific inactivation of phosphorylase kinase in the presence of Ca²⁺/Mg²⁺ ions?

- Methodological Answer : Metal ions induce conformational changes in phosphorylase kinase, altering oATP’s accessibility to catalytic sites. Use activity assays with divergent substrates (e.g., glycogen synthase vs. troponin I) to map inactivation rates. Pre-incubate oATP with/without Ca²⁺/Mg²⁺, and quantify residual kinase activity via radioactive phosphorylation assays (³²P-ATP incorporation). This reveals distinct substrate-binding pockets influenced by metal coordination .

Q. How can researchers address conflicting data on oATP’s role in chloroplast protein import studies?

- Methodological Answer : Contradictions arise from oATP’s dual inhibition of stromal ATP translocators and indirect effects on cytosolic ATPases. To isolate translocator-specific roles, combine oATP with ATP-replenishment systems (e.g., creatine phosphate/creatine kinase) in light/dark conditions. Use radiolabeled precursor proteins (e.g., ³⁵S-labeled Rubisco) to quantify import efficiency via SDS-PAGE and autoradiography .

Q. What experimental strategies validate oATP’s efficacy as a substrate analog inhibitor of NPP1 in inflammatory pathways?

- Methodological Answer : Compare oATP’s inhibition profile (IC₅₀) against natural substrates (e.g., ATP, ADP) using fluorogenic assays (e.g., hydrolysis of etheno-ATP). Perform competition assays with α,β-methylene-ATP to confirm competitive inhibition. Pair with siRNA-mediated NPP1 knockdown to verify specificity in cytokine release models (e.g., IL-1β secretion in macrophages) .

Data Contradiction Analysis

Q. How should researchers interpret variability in oATP’s cytotoxicity across cell types (e.g., ependymal cells vs. lymphocytes)?

- Methodological Answer : Toxicity correlates with P2X7 receptor density and intracellular reductases that detoxify aldehydes. Perform dose-response curves (0.1–100 µM) with viability assays (MTT/Calcein-AM) and monitor reactive oxygen species (ROS) via DCFH-DA. Use P2X7-negative cell lines (e.g., HEK293) as controls. For redox-sensitive cells, co-treat with glutathione precursors (e.g., N-acetylcysteine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.